N-(oxan-4-ylmethyl)cyclopropanamine
Overview
Description
N-(oxan-4-ylmethyl)cyclopropanamine is an organic compound that features a cyclopropyl group attached to a tetrahydropyran ring, which is further connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-ylmethyl)cyclopropanamine typically involves the following steps:
Formation of Tetrahydropyran-4-ylmethyl Intermediate: This intermediate can be synthesized from ethyl tetrahydropyran-4-carboxylate through reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-(oxan-4-ylmethyl)cyclopropanamine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound may find use in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(oxan-4-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity towards these targets, while the tetrahydropyran ring provides structural stability . The amine group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-(tetrahydro-pyran-4-yl)-methanol: Similar structure but with a hydroxyl group instead of an amine.
Cyclopropyl-(tetrahydro-pyran-4-yl)-methanone: Contains a carbonyl group instead of an amine.
Uniqueness
N-(oxan-4-ylmethyl)cyclopropanamine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyclopropyl group and tetrahydropyran ring also contributes to its unique properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(1)10-7-8-3-5-11-6-4-8/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEIRCQPYYEWEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911114-96-0 | |
Record name | N-(oxan-4-ylmethyl)cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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